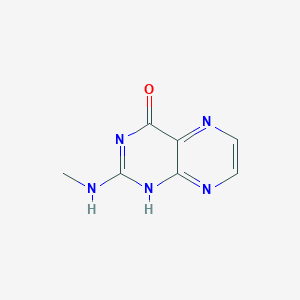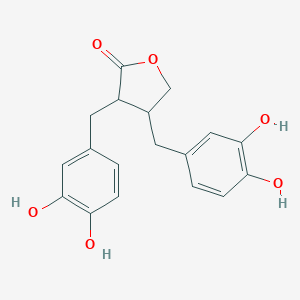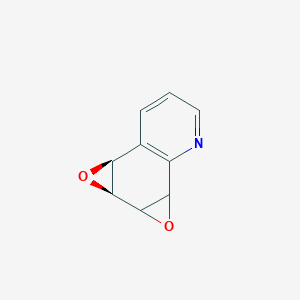
cis-Quinoline-5,6,7,8-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-quinoline-5,6,7,8-dioxide (CQD) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. Its unique chemical structure and properties have led to its use in the synthesis of new drugs, as well as in the investigation of biological processes. In
Wissenschaftliche Forschungsanwendungen
Cis-Quinoline-5,6,7,8-dioxide has been extensively studied for its potential applications in various scientific fields. One area of research involves its use as a catalyst in organic synthesis reactions. cis-Quinoline-5,6,7,8-dioxide has been shown to catalyze a variety of reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Another area of research involves the use of cis-Quinoline-5,6,7,8-dioxide in the development of new drugs. cis-Quinoline-5,6,7,8-dioxide has been shown to have antitumor and antiviral properties, and has been investigated as a potential treatment for cancer and viral infections.
Wirkmechanismus
The mechanism of action of cis-Quinoline-5,6,7,8-dioxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can damage cellular DNA and proteins. This damage can lead to cell death or inhibit the growth and replication of viruses.
Biochemical and Physiological Effects:
cis-Quinoline-5,6,7,8-dioxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that cis-Quinoline-5,6,7,8-dioxide can induce apoptosis (cell death) in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cis-Quinoline-5,6,7,8-dioxide in lab experiments is its ability to catalyze a variety of reactions. Its antitumor and antiviral properties also make it a promising candidate for drug development. However, cis-Quinoline-5,6,7,8-dioxide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving cis-Quinoline-5,6,7,8-dioxide. One area of focus could be the development of new drugs based on cis-Quinoline-5,6,7,8-dioxide's antitumor and antiviral properties. Another area of research could be the investigation of cis-Quinoline-5,6,7,8-dioxide's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, the use of cis-Quinoline-5,6,7,8-dioxide as a catalyst in organic synthesis reactions could be further explored to develop more efficient and sustainable methods of chemical synthesis.
Synthesemethoden
Cis-Quinoline-5,6,7,8-dioxide can be synthesized through a variety of methods, including the oxidation of quinoline or the reduction of quinoline N-oxide. One common method involves reacting quinoline with hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. This process produces cis-Quinoline-5,6,7,8-dioxide as a yellow crystalline solid.
Eigenschaften
CAS-Nummer |
142184-78-9 |
|---|---|
Produktname |
cis-Quinoline-5,6,7,8-dioxide |
Molekularformel |
C19H20Cl2F3N5O4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2S,4S)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8-,9?/m0/s1 |
InChI-Schlüssel |
DLTXKFCMJDWKEV-KJMVCIMSSA-N |
Isomerische SMILES |
C1=CC2=C(C3C(O3)[C@@H]4[C@H]2O4)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Kanonische SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
Synonyme |
CIS-QUINOLINE-5,6,7,8-DIOXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



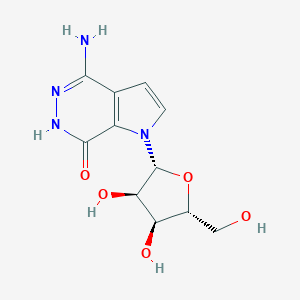
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
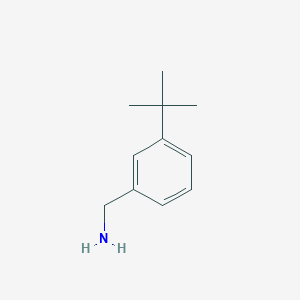

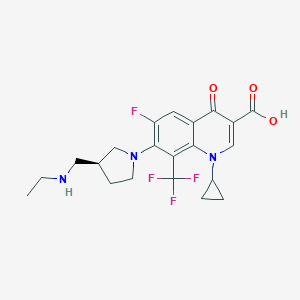


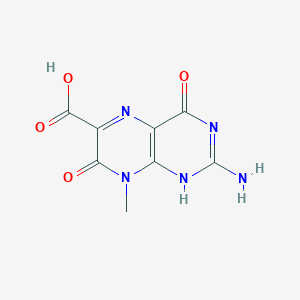
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
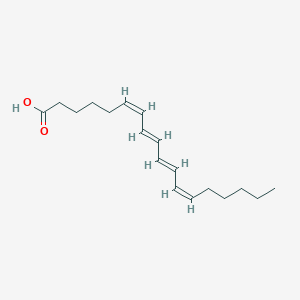
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
